Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate
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Description
Scientific Research Applications
Synthesis and Characterization
Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been utilized in the synthesis and characterization of novel chemical compounds. For instance, El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from a derivative of this compound. The synthesized compounds were screened for their antimicrobial activity, indicating potential applications in pharmaceuticals (El‐Kazak & Ibrahim, 2013).
Reactivity Studies
El‐Shaaer et al. (2014) studied the reactivity of similar derivatives in the formation of different chromanone and chromenone products under varying reaction conditions. This study provides insights into the chemical behavior of such compounds under different solvents and conditions, useful for synthetic chemistry applications (El‐Shaaer et al., 2014).
Catalyst Applications
Safaei‐Ghomi et al. (2017) employed a compound similar to this compound as a catalyst in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4 H benzo[g]chromene-3-carboxylates. The catalyst showcased efficiency, reusability, and environmental benignity, highlighting the compound's potential in green chemistry (Safaei‐Ghomi et al., 2017).
Medicinal Chemistry
The derivative compounds of this compound have shown potential in medicinal chemistry. For instance, Sabitov et al. (2020) synthesized substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, indicating the compound's utility in developing pharmaceutical agents (Sabitov et al., 2020).
Properties
IUPAC Name |
ethyl 1,2-diamino-5-cyano-6-oxo-4-(4-phenylmethoxyphenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-2-29-22(28)19-18(17(12-23)21(27)26(25)20(19)24)15-8-10-16(11-9-15)30-13-14-6-4-3-5-7-14/h3-11H,2,13,24-25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLSNWZUYNPBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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